(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl groups attached to both the phenyl ring and the ethan-1-ol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with trifluoroacetaldehyde in the presence of a chiral catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl groups enhance the stability and reactivity of the resulting compounds .
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl groups can mimic the electronic properties of natural substrates, making it a valuable tool in biochemical assays .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
1-[4-(trifluoromethyl)phenyl]ethan-1-ol: Lacks the additional trifluoromethyl group on the ethan-1-ol moiety.
(S)-1-(4-(Trifluoromethyl)phenyl)ethan-1-amine hydrochloride: Contains an amine group instead of a hydroxyl group.
Uniqueness
The presence of multiple trifluoromethyl groups in (1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol imparts unique electronic and steric properties, making it more reactive and stable compared to similar compounds. These properties enhance its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C9H6F6O |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m0/s1 |
InChI Key |
HGNBZXDFLLAPLI-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)(F)F)O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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